molecular formula C10H8N2O3 B092206 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 119-18-6

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B092206
CAS RN: 119-18-6
M. Wt: 204.18 g/mol
InChI Key: IMZSHPUSPMOODC-UHFFFAOYSA-N
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Description

The compound of interest, 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous studies. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing valuable insights into the chemical behavior and properties of such molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents such as hydrazines, β-diketones, or β-ketoesters. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, other derivatives, such as 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid, were synthesized through reactions with hydrazine hydrate and further functionalized by reactions with various reagents . These methods could potentially be adapted for the synthesis of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using single-crystal X-ray diffraction (XRD) techniques. For example, 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid was found to have dihedral angles between the pyrazole ring and the attached phenyl and benzyl rings, indicating the spatial arrangement of the rings in the crystal structure . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the molecular geometry and compare it with experimental data, as seen in the study of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including alkylation, nitration, and cyclocondensation, to yield a wide array of products. For instance, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was alkylated with methyl iodide to give different alkylated products depending on the reactant ratio . The reactivity of the carboxylic acid group also allows for the formation of acid chlorides, esters, and amides, as demonstrated in the synthesis of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectroscopy. These techniques provide information on the functional groups present and the electronic environment within the molecule. For example, the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed intermolecular hydrogen bonds through spectroscopic and theoretical analyses, which are crucial for the stability of the crystal packing . The HOMO-LUMO energy gap is also an important property that influences the electronic transitions and can be associated with the nonlinear optical activity of the molecule .

Scientific Research Applications

  • Structural and Spectral Investigations : A study focused on the structural and spectral analysis of a derivative, "5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid", using experimental and theoretical methods. This research provides insights into the physical and chemical properties of such compounds, which can be crucial for their application in various fields (Viveka et al., 2016).

  • Antimicrobial Activity : Another study synthesized derivatives incorporating the pyrazole structure and evaluated their antibacterial and antifungal activities. Compounds with similar structures demonstrated moderate to good antimicrobial properties, indicating potential uses in medical and pharmaceutical applications (Vijaya Laxmi et al., 2012).

  • Synthesis of Condensed Pyrazoles : Ethyl triflyloxy pyrazole carboxylates, closely related to the target compound, were used in the synthesis of various condensed pyrazoles, demonstrating the compound's utility in creating complex organic molecules (Arbačiauskienė et al., 2011).

  • Ring Transformations : Research on ring transformations of certain pyrazole derivatives into carboxylic acid derivatives sheds light on the chemical behavior and potential applications of these compounds in synthetic chemistry (Kirschke et al., 1994).

  • Nonlinear Optical Properties : A study on a pyrazole derivative revealed its potential for nonlinear optical activity, highlighting its possible application in the field of photonics and optical materials (Tamer et al., 2015).

  • Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : This research describes the selective synthesis of pyrazolo[3,4-b]pyridin-3-ones, indicating the potential of such compounds in the development of new organic molecules (Lebedˈ et al., 2012).

  • Potential NLO Materials : N-substituted pyrazole ethyl carboxylates were studied for their optical nonlinearity, suggesting their use in optical limiting applications (Chandrakantha et al., 2013).

  • Analgesic and Anti-inflammatory Agents : A study synthesized pyrazole carboxylic acid ethyl esters and evaluated them for analgesic and anti-inflammatory activities, indicating potential pharmaceutical applications (Gokulan et al., 2012).

properties

IUPAC Name

5-oxo-1-phenyl-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-6-8(10(14)15)11-12(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZSHPUSPMOODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152276
Record name 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS RN

119-18-6
Record name 1-Phenyl-3-carboxy-5-pyrazolone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid
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Record name 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid
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Record name 5-oxo-1-phenyl-2-pyrazoline-3-carboxylic acid
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Record name 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Tao, XL Zhao, YY Wang, HF Qian, W Huang - Dyes and Pigments, 2019 - Elsevier
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid was selected as the coupling component to react with three Ssingle bond/N-containing heterocyclic (2-amino-4-chloro-5-…
Number of citations: 14 www.sciencedirect.com
JM Cho, S Thogiti, R Cheruku, DK Lee… - … of Nanoscience and …, 2017 - ingentaconnect.com
Three types of carbazole-based organic dyes with different electron anchoring/acceptors were designed and synthesized as the sensitizers for dye-sensitized solar cells (DSSCs). The …
Number of citations: 5 www.ingentaconnect.com
LT Thuy, P Ho, LQ Bao, CTT Thuy… - … of Nanoscience and …, 2017 - ingentaconnect.com
Triphenylamine-based metal-free organic dyes (D1–D3) with different electron acceptors such as 2-cyanoacetic acid, rhodanine-3-acetic acid, or 5-oxo-1-phenyl-2-pyrazolin-3-…
Number of citations: 3 www.ingentaconnect.com
IM Abdellah, AI Koraiem, A El-Shafei - Dyes and Pigments, 2019 - Elsevier
Herein, we report design, synthesis and photovoltaic performance of four novel metal-free heteroaromatic photosensitizers coded IA 1-4 with (DD) 2 -DA architecture carrying electron …
Number of citations: 14 www.sciencedirect.com
Y Xu, J Cuccui, C Denman, T Maharjan… - Bioorganic & medicinal …, 2018 - Elsevier
Lipooligosaccharide (LOS) structures in the outer core of Gram-negative mucosal pathogens such as Neisseria meningitidis and Haemophilus influenzae contain characteristic …
Number of citations: 13 www.sciencedirect.com
SA Kim, HJ Jo, MR Jung, YC Choi, DK Lee… - … Crystals and Liquid …, 2011 - Taylor & Francis
We prepared novel organic photo-sensitizers based on a carbazole framework containing various acceptors with thiophene bridge units in the chromophore for the application to dye-…
Number of citations: 3 www.tandfonline.com
IM Abdellah, A El-Shafei - Journal of Photochemistry and Photobiology A …, 2020 - Elsevier
Highlights • New D-π-A organic photosensitizers for DSSC applications. • Investigation of the structure-property relationships of the dyes on DSSC performance. • Carbonyl group in the …
Number of citations: 15 www.sciencedirect.com

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